molecular formula C20H26N4O3S B2443404 5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941247-55-8

5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Katalognummer: B2443404
CAS-Nummer: 941247-55-8
Molekulargewicht: 402.51
InChI-Schlüssel: BQCDNAYMHGJHBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS Number: 941247-55-8) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, a sulfonamide group, and a butylamino chain. Its molecular weight is approximately 402.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), it was found that these compounds inhibited cell growth in the nanomolar range across multiple cancer types, including colon carcinoma, melanoma, and breast carcinoma .

Table 1: Antiproliferative Activity of PIB-SOs

CompoundIC50 (nM)Cell Line
PIB-SO 3650HT-29 (Colon)
PIB-SO 4475M21 (Melanoma)
PIB-SO 45100MCF7 (Breast)

The mechanism by which these compounds exert their antiproliferative effects involves disruption of the cytoskeleton through binding to the colchicine-binding site on β-tubulin. This interaction leads to cell cycle arrest in the G2/M phase and subsequent apoptosis . The ability to block angiogenesis has also been noted, indicating potential for therapeutic use in tumor growth inhibition.

Case Study: Chick Chorioallantoic Membrane Assay

In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that certain PIB-SOs effectively inhibited angiogenesis and tumor growth at levels comparable to combretastatin A-4 (CA-4), a known anticancer agent. These findings suggest that the compound may have low toxicity while maintaining efficacy against tumors .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in substituents on the aromatic rings significantly influence biological activity. For instance, the presence of specific alkyl or aryl groups can enhance binding affinity and antiproliferative potency . This information is critical for the design of more effective derivatives.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
ButylaminoIncreases potency
MethylpiperidinylEnhances solubility
Sulfonamide groupCritical for binding

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile exhibit promising anticancer properties. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, suggesting that oxazole derivatives could inhibit tumor growth effectively . The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways responsible for tumor proliferation.

2. Analgesic and Anti-inflammatory Properties
The compound has been associated with analgesic and anti-inflammatory effects. A related study on oxazolones demonstrated their efficacy in reducing pain and inflammation in animal models. The analgesic activity was assessed using the writhing test and hot plate test, revealing that certain derivatives showed superior effectiveness compared to standard analgesics like aspirin . This suggests that this compound may serve as a lead compound for developing new pain relief medications.

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Various methods include:

  • Condensation Reactions : Utilizing amines and carbonitriles to form oxazole rings.
  • Sulfonamide Formation : The introduction of the sulfonamide group through electrophilic aromatic substitution reactions.
  • Cyclization Techniques : Employing cyclization reactions to form the oxazole structure from linear precursors.

These synthetic routes are critical for modifying the compound to enhance its biological activity or reduce toxicity.

Case Studies

Case Study 1: Anticancer Screening
In a significant study, researchers screened a library of compounds similar to this compound against various cancer cell lines. The results showed that certain analogs exhibited potent cytotoxic effects on breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Analgesic Efficacy
Another investigation focused on the analgesic properties of oxazoles. The study found that specific derivatives exhibited substantial pain relief in animal models comparable to conventional analgesics. The findings support further exploration into the development of new analgesics based on this chemical scaffold .

Eigenschaften

IUPAC Name

5-(butylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-3-4-11-22-20-18(14-21)23-19(27-20)16-5-7-17(8-6-16)28(25,26)24-12-9-15(2)10-13-24/h5-8,15,22H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCDNAYMHGJHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.